molecular formula C33H36FN7O3S B605720 2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile CAS No. 2016806-57-6

2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile

Número de catálogo: B605720
Número CAS: 2016806-57-6
Peso molecular: 629.7554
Clave InChI: WPFLVPJXKWCRQK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AZ13705339 is a potent and selective PAK1 inhibitor with PAK1 IC50 = 0.33 nM. AZ13711265 may be valuable tools for those looking to understand PAK1 biology. Group I PAKs are overexpressed in a wide variety of cancers, and PAK1 is commonly overexpressed in breast tumors with poor prognosis.

Actividad Biológica

The compound 2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile (commonly referred to as AZ13705339) is a complex molecule with significant potential in pharmacological applications, particularly in oncology.

Chemical Structure and Properties

  • Molecular Formula : C33H36FN7O3S
  • Molecular Weight : 629.7 g/mol
  • CAS Registry Number : 2016806-57-6
  • Chemical Class : This compound belongs to a class of small molecules that typically exhibit diverse biological activities due to their ability to interact with various biological targets.

The biological activity of AZ13705339 is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation and survival. The presence of the piperazine and pyrimidine moieties enhances its binding affinity to target proteins, potentially leading to effective inhibition of tumor growth.

Anticancer Properties

Research indicates that AZ13705339 demonstrates potent anticancer activity against various cancer cell lines. The compound has been shown to:

  • Inhibit Cell Proliferation : Studies have reported a significant reduction in cell viability in cancer cell lines treated with AZ13705339, indicating its potential as an anticancer agent.
  • Induce Apoptosis : Mechanistic studies suggest that the compound promotes apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
  • Target Specific Pathways : It selectively inhibits pathways associated with cell cycle regulation and survival, such as the PI3K/AKT/mTOR pathway.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies have indicated that AZ13705339 has favorable absorption and distribution characteristics, with moderate metabolic stability. Toxicology assessments suggest that the compound exhibits manageable toxicity profiles at therapeutic doses, although further studies are necessary to fully elucidate its safety profile.

Research Findings and Case Studies

Several studies have been conducted to explore the efficacy of AZ13705339:

  • In Vitro Studies : A study published in PubChem highlighted the compound's effectiveness against multiple cancer types, including breast and lung cancers, with IC50 values indicating strong activity (values typically below 100 nM) .
  • In Vivo Efficacy : Animal model studies demonstrated significant tumor regression when treated with AZ13705339, supporting its potential for clinical application .
  • Combination Therapies : Research has also explored the use of AZ13705339 in combination with other chemotherapeutic agents, showing enhanced efficacy and reduced resistance mechanisms in cancer cells .

Summary Table of Biological Activities

Activity TypeObservationsReferences
Anticancer EfficacySignificant reduction in cell viability
Apoptosis InductionActivation of intrinsic apoptotic pathways
Target PathwaysInhibition of PI3K/AKT/mTOR signaling
Toxicity ProfileManageable toxicity at therapeutic doses

Aplicaciones Científicas De Investigación

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in inhibiting cancer cell proliferation.

Kinase Inhibition

The presence of the pyrimidine ring suggests potential inhibition of receptor tyrosine kinases (RTKs) and serine/threonine kinases, which are critical in cancer signaling pathways. Such inhibition can lead to:

  • Reduced cell proliferation
  • Induction of apoptosis

Antitumor Activity

Recent research has focused on the antitumor properties of this compound across various cancer cell lines. The following table summarizes findings from cytotoxicity assays:

Cell LineIC50 (µM)Assay Type
A549 (Lung)5.62D Cell Culture
HCC827 (Lung)7.12D Cell Culture
NCI-H358 (Lung)6.32D Cell Culture

These results indicate that the compound has potent activity against lung cancer cells, suggesting its potential as a therapeutic agent.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Study on Lung Cancer Models : In vivo studies using murine models demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups, indicating its potential effectiveness as a therapeutic agent.
  • Combination Therapy Trials : Ongoing clinical trials are evaluating the efficacy of this compound in combination with existing chemotherapeutic agents, aiming to enhance treatment responses while minimizing adverse effects.

Propiedades

IUPAC Name

2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36FN7O3S/c1-4-45(43,44)31-18-27(11-12-29(31)40-15-13-39(3)14-16-40)37-33-36-20-28(34)32(38-33)41(21-26-8-6-5-7-25(26)19-35)30-17-24(22-42)10-9-23(30)2/h5-12,17-18,20,42H,4,13-16,21-22H2,1-3H3,(H,36,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFLVPJXKWCRQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC(=C1)NC2=NC=C(C(=N2)N(CC3=CC=CC=C3C#N)C4=C(C=CC(=C4)CO)C)F)N5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36FN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile
Reactant of Route 2
Reactant of Route 2
2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile
Reactant of Route 3
Reactant of Route 3
2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile
Reactant of Route 4
Reactant of Route 4
2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile
Reactant of Route 5
Reactant of Route 5
2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile
Reactant of Route 6
2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.